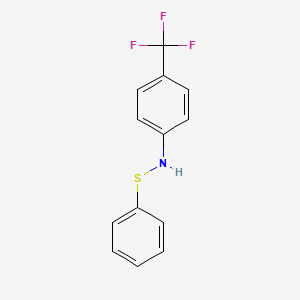
N-(Phenylsulfanyl)-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Phenylsulfanyl)-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of a phenylsulfanyl group and a trifluoromethyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylsulfanyl)-4-(trifluoromethyl)aniline typically involves the reaction of 4-(trifluoromethyl)aniline with a phenylsulfanyl reagent under specific conditions. One common method is the nucleophilic substitution reaction where 4-(trifluoromethyl)aniline reacts with phenylsulfanyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Advanced techniques such as catalytic processes and automated reactors may be employed to enhance the production rate and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(Phenylsulfanyl)-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder or tin chloride.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Iron powder, tin chloride
Substitution: Electrophilic reagents like halogens or nitro compounds
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted aromatic compounds
Scientific Research Applications
N-(Phenylsulfanyl)-4-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(Phenylsulfanyl)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-Phenylbis(trifluoromethanesulfonimide): Known for its use as a triflating reagent and electron-withdrawing dopant in carbon nanotubes.
N-Phenyl-3-(trifluoromethyl)aniline: Used as a fungicide and in the synthesis of other organic compounds.
Uniqueness
N-(Phenylsulfanyl)-4-(trifluoromethyl)aniline is unique due to the presence of both phenylsulfanyl and trifluoromethyl groups, which impart distinct chemical and biological properties
Properties
CAS No. |
88693-69-0 |
|---|---|
Molecular Formula |
C13H10F3NS |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
N-phenylsulfanyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H10F3NS/c14-13(15,16)10-6-8-11(9-7-10)17-18-12-4-2-1-3-5-12/h1-9,17H |
InChI Key |
KCOZHVVTEKVEJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SNC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















